N-Phenylbenzenecarboximidoyl bromide
Description
N-Phenylbenzenecarboximidoyl bromide (CAS No. 40168-06-7) is an organic bromide compound with the molecular formula C₁₃H₁₀NBr and a molecular weight of 260.129 g/mol . Structurally, it features a carboximidoyl group (C=N) linked to two phenyl rings and a bromide ion.
Properties
CAS No. |
40168-06-7 |
|---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
N-phenylbenzenecarboximidoyl bromide |
InChI |
InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
InChI Key |
GMCHFNQESNVSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Key Functional Groups | Structural Features |
|---|---|---|
| N-Phenylbenzenecarboximidoyl bromide | Carboximidoyl (C=N), bromide ion | Aromatic phenyl groups, ionic bromide |
| Phenacyl bromide (CAS 70-11-1) | Ketone (C=O), bromide ion | Aromatic ring, α-brominated ketone |
| Sepantronium bromide (YM-155) | Heterocyclic ring, bromide ion | Complex structure with nitrogen, oxygen, and aromatic systems |
| Vecuronium bromide | Quaternary ammonium, bromide ion | Steroidal skeleton with neuromuscular blocking activity |
| Methyl bromide (CH₃Br) | Alkyl bromide | Simple halogenated hydrocarbon |
Key Observations :
- This compound is distinguished by its carboximidoyl group, which differentiates it from ketone-based bromides like phenacyl bromide or alkyl bromides like methyl bromide .
- Unlike separtronium bromide , which contains multiple heteroatoms and a complex pharmacophore for anticancer activity, the target compound has a simpler aromatic structure .
Physicochemical Properties
| Compound | Physical State | Solubility | Stability Notes |
|---|---|---|---|
| This compound | Solid (inferred) | Limited data | Likely hygroscopic (ionic nature) |
| Phenacyl bromide | Solid | Soluble in organic solvents | Moisture-sensitive |
| Sepantronium bromide | Solid | Soluble in DMSO, water | Stable under controlled conditions |
| Methyl bromide | Gas/Liquid | Low water solubility | Highly volatile |
Key Observations :
Key Observations :
Key Observations :
Key Observations :
- Phenacyl bromide and methyl bromide require stringent safety measures due to their acute toxicity, whereas the target compound’s risks are less characterized but warrant standard ionic bromide precautions .
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